Buta-1,3-diene;prop-2-enenitrile;prop-1-en-2-ylbenzene;styrene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

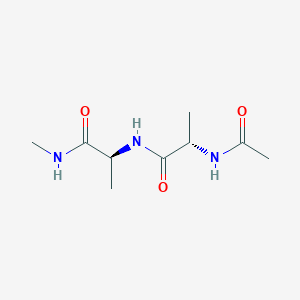

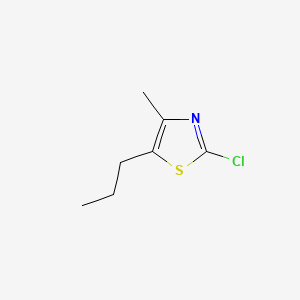

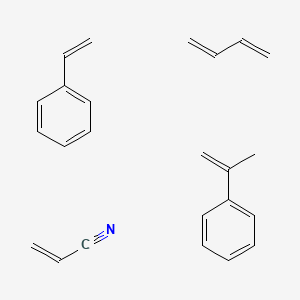

The compound “Buta-1,3-diene;prop-2-enenitrile;prop-1-en-2-ylbenzene;styrene” is a combination of four distinct organic compounds: Buta-1,3-diene, prop-2-enenitrile, prop-1-en-2-ylbenzene, and styrene. Each of these compounds has unique properties and applications in various fields such as chemistry, biology, medicine, and industry.

準備方法

Buta-1,3-diene

Buta-1,3-diene is primarily produced through the steam cracking of hydrocarbons, such as naphtha or ethane. This process involves heating the hydrocarbons to high temperatures (around 800-900°C) in the presence of steam, resulting in the formation of buta-1,3-diene along with other by-products .

Prop-2-enenitrile

This process involves reacting propylene with ammonia and oxygen in the presence of a catalyst, such as bismuth phosphomolybdate, at high temperatures (400-500°C) and pressures .

Prop-1-en-2-ylbenzene

This process involves the oxidation of cumene to cumene hydroperoxide, followed by acid-catalyzed cleavage to yield phenol and acetone .

Styrene

Styrene is primarily produced through the dehydrogenation of ethylbenzene. This process involves heating ethylbenzene in the presence of a catalyst, such as iron oxide, at high temperatures (around 600-650°C) to produce styrene and hydrogen .

化学反応の分析

Buta-1,3-diene

Buta-1,3-diene undergoes various types of reactions, including:

Polymerization: Buta-1,3-diene can polymerize to form polybutadiene, a synthetic rubber.

Diels-Alder Reaction: It reacts with dienophiles to form cyclohexene derivatives.

Hydrogenation: Buta-1,3-diene can be hydrogenated to form butenes.

Prop-2-enenitrile

Prop-2-enenitrile undergoes several reactions, such as:

Polymerization: It can polymerize to form polyacrylonitrile, used in the production of synthetic fibers.

Hydrolysis: It can be hydrolyzed to form acrylamide and acrylic acid.

Prop-1-en-2-ylbenzene

Prop-1-en-2-ylbenzene undergoes reactions like:

Polymerization: It can polymerize to form poly(α-methylstyrene).

Hydrogenation: It can be hydrogenated to form cumene.

Styrene

Styrene undergoes various reactions, including:

Polymerization: It can polymerize to form polystyrene, a widely used plastic.

Copolymerization: It can copolymerize with other monomers, such as butadiene, to form styrene-butadiene rubber.

科学的研究の応用

Buta-1,3-diene

Buta-1,3-diene is used in the production of synthetic rubber, such as polybutadiene and styrene-butadiene rubber, which are essential in the automotive industry for manufacturing tires .

Prop-2-enenitrile

Prop-2-enenitrile is used in the production of acrylic fibers, resins, and plastics. It is also used as a precursor for the synthesis of various chemicals, such as acrylamide and acrylic acid .

Prop-1-en-2-ylbenzene

Prop-1-en-2-ylbenzene is used as a monomer in the production of poly(α-methylstyrene) and as an intermediate in the synthesis of other chemicals .

Styrene

Styrene is used in the production of polystyrene, a versatile plastic used in various applications, including packaging, insulation, and disposable containers. It is also used in the production of styrene-butadiene rubber and other copolymers .

作用機序

The mechanism of action for each compound varies based on its chemical structure and reactivity. For example, buta-1,3-diene and styrene undergo polymerization through a free-radical mechanism, where the double bonds in the monomers react to form long polymer chains. Prop-2-enenitrile undergoes similar polymerization reactions, while prop-1-en-2-ylbenzene can undergo both polymerization and hydrogenation reactions .

類似化合物との比較

Buta-1,3-diene

Similar compounds include isoprene and chloroprene, which are also conjugated dienes used in the production of synthetic rubbers .

Prop-2-enenitrile

Similar compounds include methacrylonitrile and ethacrylonitrile, which are also nitriles used in the production of synthetic fibers and resins .

Prop-1-en-2-ylbenzene

Similar compounds include styrene and vinyl toluene, which are also used as monomers in the production of polymers .

Styrene

Similar compounds include vinyl toluene and divinylbenzene, which are also used in the production of polymers and copolymers .

特性

CAS番号 |

25120-20-1 |

|---|---|

分子式 |

C24H27N |

分子量 |

329.5 g/mol |

IUPAC名 |

buta-1,3-diene;prop-2-enenitrile;prop-1-en-2-ylbenzene;styrene |

InChI |

InChI=1S/C9H10.C8H8.C4H6.C3H3N/c1-8(2)9-6-4-3-5-7-9;1-2-8-6-4-3-5-7-8;1-3-4-2;1-2-3-4/h3-7H,1H2,2H3;2-7H,1H2;3-4H,1-2H2;2H,1H2 |

InChIキー |

YXOPHCQVPCHOOQ-UHFFFAOYSA-N |

正規SMILES |

CC(=C)C1=CC=CC=C1.C=CC=C.C=CC#N.C=CC1=CC=CC=C1 |

関連するCAS |

25120-20-1 106818-11-5 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-1-[(2-methylpropyl)peroxy]propane](/img/structure/B14692080.png)

![[2,6-di(propan-2-yl)phenyl] N-(4-methylphenyl)sulfonylcarbamate](/img/structure/B14692102.png)